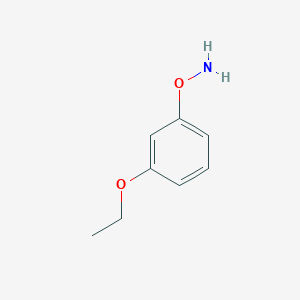

O-(3-ethoxyphenyl)hydroxylamine

Description

These compounds feature a hydroxylamine group (-NH-O-) attached to an aromatic ring substituted with various functional groups (e.g., methoxy, fluoro, nitro, or ferrocenyl moieties). Such derivatives are pivotal in medicinal chemistry, serving as enzyme inhibitors, synthetic intermediates, or bioisosteres .

This article compares O-(3-ethoxyphenyl)hydroxylamine with its closest analogs based on substituent effects, synthetic routes, physicochemical properties, and biological activities inferred from the evidence.

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

O-(3-ethoxyphenyl)hydroxylamine |

InChI |

InChI=1S/C8H11NO2/c1-2-10-7-4-3-5-8(6-7)11-9/h3-6H,2,9H2,1H3 |

InChI Key |

FOPGWTVUQINBRR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC=C1)ON |

Origin of Product |

United States |

Preparation Methods

Use of Hydroxamic Acid or Hydroxylamine Carbamate Derivatives

Hydroxylamine derivatives such as tert-butyl N-hydroxycarbamate (a Boc-protected hydroxylamine) can be reacted with mesylates or halides derived from 3-ethoxyphenyl alcohol under basic conditions to afford this compound derivatives after deprotection.

For example, mesylation of 3-ethoxyphenol or 3-ethoxyphenyl alcohol with methanesulfonyl chloride in the presence of triethylamine produces the corresponding mesylate intermediate. This intermediate then undergoes nucleophilic substitution with the hydroxylamine derivative in the presence of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), leading to O-alkylated hydroxylamine protected forms.

Subsequent acidic deprotection (e.g., trifluoroacetic acid or other strong acids) removes the protecting group, yielding the free this compound.

This two-step sequence (mesylation followed by nucleophilic substitution and deprotection) typically provides good yields (64–88%) and avoids the use of hazardous reagents such as hydrazine.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Mesylation of 3-ethoxyphenyl alcohol | Methanesulfonyl chloride, triethylamine, CH2Cl2, 0°C | Quantitative | Formation of mesylate intermediate |

| O-Alkylation with hydroxamic acid derivative | DBU, Et2O, room temperature, 1 day | 64–88 | Formation of protected O-alkyl hydroxylamine |

| Deprotection | Strong acid (e.g., trifluoroacetic acid), ambient temp | High | Removal of Boc or other protecting group |

Reference: Defoin et al. demonstrated this approach for various O-substituted hydroxylamines with good yields and mild conditions.

Reduction of Nitroarenes to Hydroxylamines

An alternative and widely used method for preparing aryl hydroxylamines is the selective reduction of nitroarenes bearing the desired substituent.

Biocatalytic Reduction Using Baker’s Yeast

Nitroarenes substituted with electron-withdrawing groups such as ethoxy can be enzymatically reduced to the corresponding hydroxylamines using baker’s yeast under mild aqueous conditions.

The reaction is typically conducted at pH ~6.5, 30°C, for 30 minutes to several hours, with 5% w/w baker’s yeast relative to the substrate.

This method offers excellent chemoselectivity towards the hydroxylamine stage, avoiding over-reduction to amines.

Electron-withdrawing substituents on the aromatic ring increase the rate and yield of hydroxylamine formation.

| Parameter | Conditions | Outcome |

|---|---|---|

| Substrate | 3-Ethoxy-nitrobenzene (or similar nitroarene) | Starting material |

| Biocatalyst | Baker’s yeast (5% w/w) | Selective reduction agent |

| Solvent | Buffer solution, pH 6.5 | Mild aqueous medium |

| Temperature | 30°C | Optimal for enzymatic activity |

| Reaction time | 30 minutes to several hours | Complete conversion to hydroxylamine |

Reference: ORCA Cardiff thesis on hydroxylamine synthesis via biocatalytic reduction.

Chemical Reduction Methods

Chemical reductions using iron salts, zinc, or other metal catalysts in protic solvents (ethanol, methanol, or mixtures with water) at controlled temperatures (-40°C to 60°C) can also be employed.

The reduction is often followed by careful workup to isolate the hydroxylamine without further reduction to the amine.

Reference: Patent WO2017136254A1 describes various solvents, temperatures, and reducing agents suitable for hydroxylamine derivative preparation.

Synthesis via Hydroxylamine Derivatives and Halogenated Intermediates

Another method involves the formation of halooximes or halooxime intermediates by reacting hydroxylamine derivatives with halogen sources and acids, followed by cyclization or substitution to yield the desired O-aryl hydroxylamine.

Protective groups orthogonal to the hydroxylamine moiety are used to control reactivity and selectivity.

This method allows for the preparation of complex hydroxylamine derivatives under mild conditions.

Reference: Details of this approach are elaborated in patent WO2017136254A1.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

The O-alkylation route using mesylates and protected hydroxylamines is favored for its operational simplicity and relatively high yields without harsh reagents.

Biocatalytic reduction is promising for green chemistry applications, offering high selectivity and mild conditions, but may require optimization for scale-up.

Chemical reductions are widely used industrially but require careful control to prevent over-reduction.

Protective group strategies and solvent choice critically influence the success and purity of the final this compound.

Chemical Reactions Analysis

O-(3-ethoxyphenyl)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form the corresponding nitroso compound using oxidizing agents such as potassium permanganate or hydrogen peroxide . Reduction reactions can convert it back to the parent amine using reducing agents like sodium borohydride. Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups onto the aromatic ring, leading to a variety of derivatives .

Scientific Research Applications

O-(3-ethoxyphenyl)hydroxylamine has several applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various nitrogen-containing compounds, including amines, amides, and N-heterocycles . In the industry, it can be used in the production of dyes, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of O-(3-ethoxyphenyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. This compound can transfer its amino group to various substrates, facilitating the formation of C-N, N-N, O-N, and S-N bonds . The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Substituents on the aryl ring significantly influence electronic properties and steric bulk, affecting reactivity and stability. Key analogs include:

Key Observations :

Physicochemical and Spectral Data

Comparative spectral data from the evidence:

Ethoxy Group Implications : The ethoxy substituent would likely shift aromatic protons upfield (δ ~6.8–7.1 ppm) and introduce distinct ¹³C signals for the ethoxy group (δ ~63 ppm for CH₂ and ~15 ppm for CH₃) .

Biological Activity

O-(3-Ethoxyphenyl)hydroxylamine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxylamine functional group attached to a phenyl ring that has an ethoxy substituent. Its molecular formula is , which indicates it possesses both aromatic and aliphatic characteristics, contributing to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly those involved in metabolic processes. By binding to the active sites of these enzymes, it effectively blocks substrate access and catalytic activity, which can influence biochemical pathways significantly.

- Metabolic Pathways : Studies indicate that this compound undergoes metabolism primarily through cytochrome P450 enzymes. This metabolic process can lead to the formation of potentially genotoxic metabolites, which may interact with DNA and proteins, suggesting a role in carcinogenic processes.

- Antioxidant Activity : Hydroxylamines are known for their ability to scavenge free radicals, thus exhibiting antioxidant properties. This activity can protect cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Case Studies

- Toxicological Studies : A study highlighted the toxicological profile of this compound, demonstrating its potential to induce oxidative stress in liver cells. The compound was shown to increase levels of reactive oxygen species (ROS), leading to cell apoptosis at higher concentrations.

- Anticancer Potential : In vitro studies have suggested that this compound exhibits antiproliferative effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Table 1: Biological Activities of this compound

Q & A

Q. What are the optimal synthetic routes for O-(3-ethoxyphenyl)hydroxylamine, and how can purity be validated?

this compound can be synthesized via O-alkylation of hydroxylamine derivatives or methanolysis of hydroxylamine sulfonate esters . Key steps include:

- Reaction Optimization : Use anhydrous conditions to prevent hydrolysis of the ethoxy group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures enhances purity.

- Validation : Confirm structure via H/C NMR (e.g., ethoxy protons at δ 1.3–1.5 ppm, hydroxylamine protons at δ 5.5–6.0 ppm) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound?

- Spectroscopy : FT-IR for hydroxylamine (-NH-O) stretching (3200–3400 cm) and ethoxy C-O-C (1100–1250 cm).

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) to assess purity (>98%).

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability .

Q. How should researchers handle safety concerns related to this compound?

- Protective Measures : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Spill Management : Neutralize with dilute acetic acid, then adsorb with inert material (e.g., vermiculite).

- Storage : Store in amber vials under nitrogen at 4°C to prevent oxidation .

Advanced Research Questions

Q. How do competing O- and N-acylation pathways influence reaction outcomes with carbonyl compounds?

The reaction mechanism involves dual bifunctional catalysis, where hydroxylamine acts as both proton donor and acceptor. Key insights:

- Kinetic Control : O-acylation dominates due to lower activation barriers (ΔG‡ ≈ 18.6 kcal/mol vs. 17.4 kcal/mol for N-acylation).

- Theoretical Validation : Density functional theory (DFT) at B3LYP/6-311+G(2df,2p) level predicts intermediate stability (e.g., tetrahedral intermediates at ~16 kcal/mol).

- Experimental Confirmation : Monitor product ratios via H NMR or LC-MS to reconcile computational predictions with empirical data .

Q. What strategies resolve contradictions between theoretical and experimental product distributions?

- Solvent Effects : Polar solvents (e.g., water) stabilize charged intermediates, altering pathway selectivity.

- Catalyst Screening : Test bifunctional catalysts (e.g., NHO isomers) to modulate transition state energies.

- Kinetic Isotope Studies : Deuterated hydroxylamine (NDOH) can clarify proton-transfer steps in rate-determining stages .

Q. How can this compound be utilized in graphene oxide reduction?

- Mechanism : The hydroxylamine group reduces epoxide and hydroxyl groups on graphene oxide via nucleophilic attack, restoring sp hybridization.

- Optimization : Adjust pH to 9–10 and temperature to 60°C for maximal conductivity (≈1000 S/m).

- Characterization : Confirm reduction via XPS (C/O ratio increase) and Raman spectroscopy (D/G band intensity ratio <1) .

Q. What role does the ethoxy substituent play in modulating reactivity compared to other arylhydroxylamines?

- Electronic Effects : The ethoxy group (-OCHCH) donates electron density via resonance, increasing nucleophilicity of the hydroxylamine oxygen.

- Steric Effects : Ortho-substitution (3-ethoxy vs. 2-methoxy) reduces steric hindrance, enhancing accessibility for carbonyl additions.

- Comparative Studies : Benchmark against O-(2-methoxyphenyl)hydroxylamine to quantify rate differences in model reactions (e.g., imine formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.